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Compound of Interest

Compound Name: 4-Methyl-L-leucine

Cat. No.: B1674610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methyl-L-leucine, also known as γ-methyl-L-leucine or L-neopentylglycine, is a non-

canonical, synthetic amino acid that serves as a valuable tool in drug discovery, particularly in

the field of peptide-based therapeutics. Its unique structural features, characterized by a bulky

tert-butyl group on the side chain, confer high lipophilicity and significant steric hindrance.

These properties make it an ideal building block for probing the structure-activity relationships

(SAR) of bioactive peptides. By systematically replacing canonical amino acids with 4-Methyl-
L-leucine, researchers can investigate the impact of side-chain size, shape, and

hydrophobicity on a peptide's biological activity, metabolic stability, and receptor binding affinity.

This document provides detailed application notes and protocols for the use of 4-Methyl-L-
leucine in drug discovery research. It is intended to guide researchers in the synthesis,

incorporation into peptides, and evaluation of this unique amino acid derivative.

Physicochemical Properties of 4-Methyl-L-leucine
A clear understanding of the physicochemical properties of 4-Methyl-L-leucine is essential for

its effective application in peptide design and drug discovery. The following table summarizes

key quantitative data for this compound.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1674610?utm_src=pdf-interest
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/product/b1674610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₇H₁₅NO₂ [1]

Molecular Weight 145.20 g/mol [1]

CAS Number 57224-50-7 [1]

Appearance White to off-white solid [1]

Purity (NMR) ≥97.0% [1]

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[1]

Key Applications in Drug Discovery
The primary application of 4-Methyl-L-leucine in drug discovery is as a tool for medicinal

chemists to dissect the SAR of peptide ligands. Its incorporation into a peptide sequence can

lead to several advantageous modifications:

Enhanced Metabolic Stability: The bulky side chain can shield the peptide backbone from

proteolytic degradation, thereby increasing its in vivo half-life.[2][3]

Modulation of Receptor Binding and Activity: The steric bulk and lipophilicity of the

neopentylglycine side chain can be used to probe the size and nature of receptor binding

pockets. This can lead to the discovery of peptides with increased potency or altered

selectivity.[2][4]

Improved Pharmacokinetic Properties: Increased lipophilicity can influence a peptide's

absorption, distribution, and ability to cross biological membranes.[5]

Due to its unique properties, 4-Methyl-L-leucine is particularly useful in the optimization of

peptide hormones, neurotransmitters, and enzyme inhibitors where precise interactions with

biological targets are crucial.
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Protocol 1: Synthesis of 4-Methyl-L-leucine
The synthesis of 4-Methyl-L-leucine can be achieved through a modified Strecker synthesis

followed by enzymatic deamidation, as described by Fauchère and Petermann (1981).[4] This

method allows for the stereospecific synthesis of the L-enantiomer.

Part A: Modified Strecker Synthesis of DL-4-Methyl-leucinamide

Reaction Setup: In a well-ventilated fume hood, combine tert-butylamine, pivalaldehyde (3,3-

dimethylbutanal), and potassium cyanide in a suitable solvent such as aqueous ethanol.

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction

involves the formation of an α-aminonitrile intermediate.

Work-up: After the reaction is complete, carefully neutralize the reaction mixture with an

appropriate acid. Extract the product with an organic solvent (e.g., diethyl ether or ethyl

acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude DL-4-Methyl-leucinamide.

Purification: The crude product can be purified by recrystallization or column

chromatography.

Part B: Enzymatic Deamidation to L-4-Methyl-leucine

Enzyme Selection: Utilize an aminopeptidase with broad substrate specificity that can

stereoselectively hydrolyze the L-amide.

Reaction Buffer: Dissolve the purified DL-4-Methyl-leucinamide in a suitable aqueous buffer

(e.g., phosphate or Tris buffer) at the optimal pH for the chosen enzyme.

Enzymatic Reaction: Add the aminopeptidase to the substrate solution and incubate at the

optimal temperature (typically 30-40 °C) with gentle agitation. Monitor the reaction progress

by a suitable method, such as HPLC, to track the formation of L-4-Methyl-leucine.

Reaction Termination and Product Isolation: Once the reaction has reached completion (i.e.,

the L-amide is fully hydrolyzed), terminate the reaction by denaturing the enzyme (e.g., by

boiling or pH change).
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Purification: Remove the denatured enzyme by centrifugation or filtration. The resulting

solution will contain L-4-Methyl-leucine and unreacted D-4-Methyl-leucinamide. The L-amino

acid can be purified using ion-exchange chromatography.

Protocol 2: Incorporation of 4-Methyl-L-leucine into a
Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general procedure for incorporating Fmoc-protected 4-Methyl-L-
leucine into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with an

automated synthesizer or manual setup.

Materials:

Fmoc-4-Methyl-L-leucine

Rink Amide resin (or other suitable solid support)

N,N-Dimethylformamide (DMF)

Piperidine solution (20% in DMF) for Fmoc deprotection

Coupling reagents (e.g., HBTU, HATU)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the previously

coupled amino acid) by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this
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step once.

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling:

In a separate vial, dissolve Fmoc-4-Methyl-L-leucine (3-5 equivalents relative to resin

loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g.,

DIPEA, 6-10 equivalents) in DMF.

Pre-activate the amino acid solution for a few minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

The extended coupling time is recommended due to the steric bulk of 4-Methyl-L-leucine.

Washing: Wash the resin with DMF to remove excess reagents.

Kaiser Test (Optional): Perform a Kaiser test to confirm the completion of the coupling

reaction. A negative result (yellow beads) indicates a complete reaction.

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide

sequence.

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection (step 2).

Cleavage and Deprotection:

Wash the resin with DCM and dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with

occasional swirling.

Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide pellet.

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Confirm the identity and purity of the final peptide by mass spectrometry and analytical

HPLC.
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Step 1: Lead Peptide Identification

Step 2: Design of Analogs

Step 3: Synthesis

Step 4: Biological Evaluation

Step 5: SAR Analysis
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Caption: Workflow for a Structure-Activity Relationship (SAR) study using 4-Methyl-L-leucine.
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Caption: Conceptual diagram of peptide modification with 4-Methyl-L-leucine to probe

receptor interactions.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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